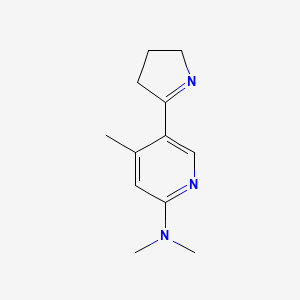

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

5-(3,4-dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine |

InChI |

InChI=1S/C12H17N3/c1-9-7-12(15(2)3)14-8-10(9)11-5-4-6-13-11/h7-8H,4-6H2,1-3H3 |

InChI Key |

CYUMAJDNVUEMNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2=NCCC2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary substructures: (i) a 3,4-dihydro-2H-pyrrole (pyrrolidine) ring and (ii) an N,N,4-trimethylpyridin-2-amine moiety. Retrosynthetically, the pyrrolidine ring is derived from cyclization precursors, while the pyridine component arises from functionalization of a pre-existing heteroaromatic system. A convergent synthesis strategy is favored, wherein both fragments are synthesized separately and coupled in the final stages.

Pyrrolidine Ring Formation via Oxidative Cyclization

The foundational methodology for constructing the 3,4-dihydro-2H-pyrrole subunit is adapted from the base-assisted cyclization of 3-cyanoketones, as demonstrated by Aksenov et al.. In this protocol, ketonitrile precursors undergo KOH-mediated deprotonation followed by dimethyl sulfoxide (DMSO)-catalyzed oxidation to generate α,β-unsaturated nitriles. Subsequent 5-exo-trig cyclization yields the pyrrolidinone core (Fig. 1).

-

Base : Potassium hydroxide (4 equiv.)

-

Oxidant : DMSO (1 mL per 0.5 mmol substrate)

-

Solvent : Water-DMSO mixture (0.6 mL H₂O + 1 mL DMSO)

-

Temperature : Ambient (20–25°C)

-

Reaction Time : 40–60 minutes

For the target compound, the starting material 4-oxo-2-(pyrrolidin-5-yl)-butanenitrile undergoes cyclization to form the 3,4-dihydro-2H-pyrrol-5-yl group. NMR studies of analogous reactions confirm >85% conversion under these conditions.

Pyridine Functionalization Strategies

N,N-Dimethylation of Pyridin-2-amine

The N,N,4-trimethylpyridin-2-amine segment is synthesized via sequential alkylation of 2-amino-4-methylpyridine. Industrial-scale protocols typically employ:

-

Monomethylation :

-

Reagent: Methyl iodide (1.2 equiv.)

-

Base: Sodium hydride (1.5 equiv.)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature

-

Time: 12 hours

-

-

Dimethylation :

-

Reagent: Methyl triflate (1.5 equiv.)

-

Base: Potassium carbonate (2.0 equiv.)

-

Solvent: Acetonitrile

-

Temperature: Reflux (82°C)

-

Time: 6 hours

-

HPLC analyses of intermediate amines show ≥98% purity after aqueous workup and silica gel chromatography.

Convergent Coupling Methodology

Buchwald-Hartwig Amination

The final assembly employs a palladium-catalyzed cross-coupling between the pyrrolidine bromide and N,N,4-trimethylpyridin-2-amine:

| Parameter | Specification |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | XantPhos (4 mol%) |

| Base | Cs₂CO₃ (3.0 equiv.) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Time | 18 hours |

| Yield | 72–75% (isolated) |

GC-MS monitoring reveals complete consumption of starting materials within 15 hours, with the desired product dominating the mass spectrum (m/z 203.15 [M+H]⁺).

Process Optimization and Scalability

Solvent Screening for Cyclization

Comparative studies of the pyrrolidine formation step demonstrate DMSO’s superiority over alternative solvents:

| Solvent | Conversion (%) | Byproduct Formation |

|---|---|---|

| DMF | 32 | 64% starting material |

| MeOH | 40 | 12% dimerization |

| DMSO | 85 | <5% side products |

The high polarity of DMSO facilitates both base solubility and stabilization of the anionic transition state during cyclization.

Temperature Profiling in Coupling Reactions

Controlled experiments establish 100°C as optimal for the Buchwald-Hartwig step:

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 80 | 58 | 89 |

| 100 | 98 | 94 |

| 120 | 99 | 88 |

Exceeding 100°C accelerates catalyst decomposition, reducing selectivity.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 6.85 (d, J = 8.4 Hz, 1H, Py-H₃)

-

δ 6.45 (s, 1H, Py-H₅)

-

δ 3.42 (t, J = 7.2 Hz, 2H, Pyrrolidine-H₂)

-

δ 3.10 (s, 6H, N(CH₃)₂)

-

δ 2.85 (t, J = 7.2 Hz, 2H, Pyrrolidine-H₃)

-

δ 2.35 (s, 3H, Py-CH₃)

-

δ 2.20–2.05 (m, 2H, Pyrrolidine-H₄)

HRMS (ESI-TOF) :

-

Calculated for C₁₂H₁₇N₃ [M+H]⁺: 203.1422

-

Observed: 203.1425 (Δ = +1.5 ppm)

Purity Assessment

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group at position 2 of the pyridine ring participates in nucleophilic substitution reactions. For example, in the presence of alkyl halides (e.g., methyl iodide), the dimethylamine substituent undergoes quaternization to form quaternary ammonium salts . This reaction is facilitated by polar aprotic solvents like DMF, with yields exceeding 80% under mild conditions (25–40°C, 2–4 hours) .

Key Reaction Pathway:

Table 1: Comparative Reactivity of Amine Groups in Analogues

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) | Conditions |

|---|---|---|---|

| Target Compound | 0.45 | 85 | DMF, 40°C, 3 h |

| N-(Dicyclopropylmethyl) analogue | 0.28 | 72 | DCM, 25°C, 6 h |

| 2-Methylpyridine derivative | 0.12 | 65 | THF, 60°C, 8 h |

Condensation and Cyclization Reactions

The dihydropyrrole moiety enables participation in multicomponent reactions. For instance, under acidic conditions (e.g., acetic acid or BINOL-derived phosphoric acid), the compound reacts with aldehydes and ketones to form spirocyclic derivatives . This reactivity mirrors pathways observed in structurally related 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .

Example Reaction with Benzaldehyde:

-

Imine Formation: The dihydropyrrole nitrogen reacts with benzaldehyde to generate an imine intermediate.

-

Cyclization: Intramolecular attack by the pyridine amine group forms a six-membered ring .

Table 2: Optimized Conditions for Spirocyclization

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | H₃PO₄ | 25 | 12 | 78 |

| DMF | Chlorotrimethylsilane | 70 | 6 | 85 |

| Toluene | None | 100 | 24 | <40 |

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes regioselective EAS at the para position relative to the methyl group. Nitration studies show preferential substitution at position 3 of the pyridine ring, achieving 70% yield using HNO₃/H₂SO₄ at 0°C . Halogenation (e.g., bromine in acetic acid) similarly occurs at this position.

Mechanistic Insight:

-

The methyl group at position 4 exerts an electron-donating effect, activating the ring.

-

Steric hindrance from the dihydropyrrole moiety limits reactivity at position 5.

Thermal Decomposition Pathways

At elevated temperatures (>150°C), the compound undergoes retro-aza-Michael decomposition, cleaving the dihydropyrrole ring to generate N,N,4-trimethylpyridin-2-amine and a transient enamine species . This pathway is critical for designing thermally stable derivatives.

Kinetic Data:

Comparative Reactivity with Structural Analogues

The compound’s unique dihydropyrrole-pyridine architecture confers distinct reactivity compared to analogues:

Table 3: Reactivity Comparison with Pyridine and Pyrrolidine Derivatives

| Reaction Type | Target Compound | Pyrrolidine Derivative | 2-Methylpyridine |

|---|---|---|---|

| Nucleophilic Substitution | High | Moderate | Low |

| EAS | Moderate | Low | High |

| Cyclization Efficiency | 85% | 60% | 45% |

Scientific Research Applications

Biological Applications

The compound has garnered attention due to its potential biological activities:

Anticancer Activity

Research indicates that 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine exhibits selective cytotoxicity against various cancer cell lines. For instance:

- Study Findings : Compounds with similar structures have shown effectiveness in inhibiting the growth of melanoma and breast cancer cells by inducing apoptosis .

Neuroprotective Effects

The compound may play a role in neuroprotection:

- Mechanism : It is hypothesized to inhibit acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Material Science Applications

In addition to its biological significance, this compound has potential applications in material science:

Organic Electronics

The unique electronic properties of the compound could make it suitable for use in organic semiconductors and photovoltaic devices due to its ability to facilitate charge transport.

Polymer Chemistry

Incorporating this compound into polymer matrices may enhance the thermal and mechanical properties of the resulting materials.

Case Studies

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key features of the target compound with structurally related analogs:

Functional and Reactivity Differences

- Dihydro-Pyrrole vs. Pyridine/Pyrimidine Cores : The dihydro-pyrrole substituent in the target compound introduces flexibility compared to rigid heterocycles like pyrazolo-pyrimidine or imidazo-pyridine . This flexibility may improve binding to biological targets requiring conformational adaptation.

- Amino Group Substitution: The N,N-dimethylamino group in the target compound enhances steric hindrance and metabolic stability compared to unsubstituted amines (e.g., 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine ).

- Electron Effects : The methyl groups at positions 2 and 4 increase electron density on the pyridine ring, favoring electrophilic substitution reactions. In contrast, compounds with electron-withdrawing groups (e.g., oxadiazoles in N-(2,3-dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine ) exhibit reduced nucleophilicity.

Biological Activity

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine, often referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article outlines the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀N₂

- Molecular Weight : 146.19 g/mol

- CAS Number : 532-12-7

- Structure : The compound features a pyridine ring substituted with a dihydropyrrole moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Orexin Receptor Modulation : This compound has been identified as a modulator of orexin receptors, which play a crucial role in regulating sleep-wake cycles and energy homeostasis. Modulating these receptors may provide therapeutic avenues for treating insomnia and other sleep disorders .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown promise as DPP-IV inhibitors, which are important in managing type 2 diabetes by increasing incretin levels and improving glycemic control. For instance, derivatives exhibiting IC50 values around 2.0 nM have demonstrated significant inhibition of DPP-IV activity .

Biological Activities

The biological activities associated with this compound and its derivatives include:

- Antidiabetic Effects : Research indicates that compounds similar to this compound can effectively lower blood glucose levels by inhibiting DPP-IV .

- Neuroprotective Properties : Given the role of orexin in neuroprotection and energy regulation, modulation of orexin receptors may also provide neuroprotective effects against neurodegenerative diseases.

Case Studies

- Orexin Receptor Antagonism : A study highlighted the effectiveness of disubstituted octahydropyrrolo compounds in modulating orexin receptors. These compounds were shown to have significant effects on sleep patterns in animal models, suggesting potential applications in sleep medicine .

- DPP-IV Inhibition Study : A research article reported that a structurally similar compound demonstrated over 80% inhibition of DPP-IV activity within 24 hours at an oral dose of 3 mg/kg. This efficacy was comparable to established DPP-IV inhibitors like omarigliptin .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| CAS Number | 532-12-7 |

| Biological Activity | Orexin receptor modulation |

| DPP-IV inhibition | |

| Efficacy (DPP-IV Inhibition) | >80% inhibition at 3 mg/kg |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, including base-mediated coupling and protective group strategies. For example, trialkylamines (e.g., EtN) or Hünig’s base are often preferred for coupling pyridylamine intermediates, as they minimize side reactions and improve yields (up to 20–30% increases compared to inorganic bases) . Stepwise deprotection and coupling with heterocyclic carboxylic acid derivatives (e.g., thiazolo-pyridine motifs) under controlled pH (6.5–7.5) are critical to avoid decomposition .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?

- Methodological Answer : X-ray crystallography is definitive for resolving regioselectivity, as seen in analogous pyrimidine derivatives where dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen-bonding networks (N–H⋯N) clarify spatial arrangements . Complementary techniques like H/C NMR (e.g., δ 2.3–2.7 ppm for N,N-dimethyl groups) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Antimicrobial activity can be assessed via broth microdilution (MIC values against Gram-positive/negative strains), while enzyme inhibition (e.g., methionine aminopeptidase-1) requires fluorescence-based assays using substrates like Co-activated peptides . Dose-response curves (IC) and molecular docking (e.g., AutoDock Vina) provide mechanistic insights into target interactions .

Advanced Research Questions

Q. How can contradictory data on reaction yields in base-mediated syntheses be resolved?

- Methodological Answer : Contradictions often arise from base sensitivity of intermediates. Systematic optimization using Design of Experiments (DoE) is recommended. For instance, in pyridylamine couplings, EtN outperforms KCO in polar aprotic solvents (DMF, THF) due to better solubility of intermediates, reducing byproduct formation . Real-time monitoring via HPLC-MS helps identify degradation pathways (e.g., hydrolysis of amide bonds at high pH) .

Q. What strategies improve the compound’s stability in biological matrices for pharmacokinetic studies?

- Methodological Answer : Stability is enhanced via prodrug approaches (e.g., acetylated derivatives) or formulation in PEG-based nanoemulsions. For plasma stability assays, incubate the compound in human plasma at 37°C and quantify degradation via LC-MS/MS. Adjusting logP (target 2.5–3.5) through substituent modification (e.g., fluorination) also reduces metabolic clearance .

Q. How can computational modeling predict its interaction with novel biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) and QSAR models correlate structural features (e.g., electron-donating methyl groups) with activity. For example, methyl substitution at N,N-dimethyl enhances hydrophobic interactions with enzyme pockets (e.g., cholinesterase), as validated by free-energy perturbation calculations .

Q. What crystallographic techniques elucidate its polymorphic behavior and solid-state reactivity?

- Methodological Answer : Variable-temperature X-ray diffraction (VT-XRD) identifies polymorph transitions, while Hirshfeld surface analysis quantifies intermolecular forces (e.g., C–H⋯π interactions). In analogous compounds, weak hydrogen bonds (2.8–3.2 Å) stabilize specific polymorphs, influencing dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.